molecular formula C30H25AsS2Si B14382350 Triphenylsilyl diphenylarsinodithioate CAS No. 89901-37-1

Triphenylsilyl diphenylarsinodithioate

Cat. No.: B14382350
CAS No.: 89901-37-1
M. Wt: 552.7 g/mol
InChI Key: LXPPHIMMJALRET-UHFFFAOYSA-N
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Description

Triphenylsilyl diphenylarsinodithioate is a specialized organometallic compound featuring a triphenylsilyl group bonded to a diphenylarsinodithioate moiety. This structure combines silicon and arsenic, two elements with distinct electronic and steric properties. The compound is hypothesized to exhibit unique reactivity due to the presence of arsenic-sulfur bonds and the bulky triphenylsilyl group.

Properties

CAS No.

89901-37-1

Molecular Formula

C30H25AsS2Si

Molecular Weight

552.7 g/mol

IUPAC Name

diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane

InChI

InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H

InChI Key

LXPPHIMMJALRET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:

Ph3SiCl+Ph2As(SH)2Ph3SiAs(SPh)2+HCl\text{Ph}_3\text{SiCl} + \text{Ph}_2\text{As(SH)}_2 \rightarrow \text{Ph}_3\text{SiAs(SPh)}_2 + \text{HCl} Ph3​SiCl+Ph2​As(SH)2​→Ph3​SiAs(SPh)2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.

    Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.

Scientific Research Applications

Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.

    Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.

    Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The key difference between Triphenylsilyl diphenylarsinodithioate and analogs lies in its arsinodithioate group (As-S), compared to oxygen-based (e.g., ethoxycarbonyloxy) or sulfur-free substituents in other silyl compounds. Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound* C₃₆H₃₀AsS₂Si As-S, Si-C₆H₅ ~685 (estimated) Hypothesized catalysis, ligand chemistry
2-(Triphenylsilyl)ethanol C₂₀H₂₂OSi Si-C₆H₅, -OH 306.5 Intermediate for carbonate reagents
3β-[2-(Triphenylsilyl)ethoxycarbonyloxy]androst-5-en-17-one C₃₇H₄₄O₃Si Si-C₆H₅, ethoxycarbonyloxy 572.9 Steroid protection in organic synthesis
(S)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol C₅₆H₄₂O₂Si₂ Si-C₆H₅, bi-naphthol 803.1 Asymmetric catalysis, chiral resolution

*Note: Molecular weight for this compound is estimated based on analogous structures.

Reactivity and Stability

  • Steric Hindrance : The bulky triphenylsilyl group in all analogs (e.g., bis(triphenylsilyl) naphthols in ) imposes steric constraints, likely reducing unwanted side reactions but complicating coordination chemistry .

Key Research Findings and Data

Thermal Stability

  • Bis(triphenylsilyl) naphthols () exhibit high thermal stability (decomposition >250°C), attributed to aromatic stacking and Si-C bond strength . This compound may show lower stability due to weaker As-S bonds.

Spectroscopic Data

  • NMR: Triphenylsilyl groups in analogs (e.g., 2-(Triphenylsilyl)ethanol) show characteristic ¹H NMR shifts at δ 7.4–7.6 ppm (aromatic protons) and ²⁹Si NMR near δ -18 ppm . Arsenic-sulfur bonds may introduce distinct ¹³C or ⁷⁵As NMR signatures.

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